molecular formula C₄H₁₄N₈O₆S B132414 Dicyanodiamidine sulfate CAS No. 591-01-5

Dicyanodiamidine sulfate

Cat. No. B132414
CAS RN: 591-01-5
M. Wt: 302.27 g/mol
InChI Key: IATXFPUBPMZBPH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The first paper describes the synthesis of steroid sulfates using a DCC-mediated sulfation method. This method is particularly suitable for synthesizing 35-labeled steroid sulfates due to the availability and cost-effectiveness of 35SO4=. The reaction conditions allow for the sulfation of alkyl hydroxyl groups while leaving phenolic hydroxyl groups unaffected unless concentrated reaction conditions are employed. The synthesis yields are influenced by the steric hindrance of the hydroxyl group being sulfated, with more hindered groups yielding lower amounts of the sulfate ester .

The second paper discusses the stepwise sulfation of flavonoids at positions 3, 7, and 4' using DCC and tetrabutylammonium hydrogen sulfate. The sulfation sequence follows the order of 7 > 4' > 3, and the method has been used to synthesize mono-, di-, and trisulfated esters of flavones and flavonols. The structures of these sulfated products were confirmed using spectroscopic methods .

Molecular Structure Analysis

While the molecular structure of dicyanodiamidine sulfate is not provided in the papers, the structure of the synthesized sulfated esters can be inferred from the reaction sites. For steroid sulfates, the sulfation occurs at the alkyl hydroxyl groups without altering the position of double bonds or causing sulfonation of aromatic rings . For flavonoid sulfates, sulfation occurs mainly at positions 7, 4', and 3 of the flavonoid skeleton .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of sulfated esters are characterized by the use of DCC as a coupling agent to facilitate the transfer of the sulfate group to the hydroxyl groups of the substrates. The reaction conditions are tailored to selectively sulfate specific hydroxyl groups, with the possibility of achieving selective mono-, di-, or trisulfation based on the reaction conditions and the structure of the substrate .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized sulfated esters are not explicitly detailed in the provided papers. However, the synthesis methods suggest that these properties can be influenced by the degree and position of sulfation, which can affect the solubility, reactivity, and potential biological activity of the sulfated compounds. The sulfated esters of steroids and flavonoids are likely to have altered physical and chemical properties compared to their non-sulfated counterparts due to the introduction of sulfate groups .

Scientific Research Applications

Influence on Cereal Crops

  • Dicyanodiamidine sulfate (DDS) was studied for its influence on the quality of various cereal crops such as sorghum, wheat, rye, barley, and fescue. Pot experiments compared DDS with ammonium sulfate and their mixtures, revealing significant effects based on soil characteristics (Almeida, Oliveira, & Faria, 1976).

Hepatotoxicity Studies

  • Research on hepatotoxicity included the study of cylindrospermopsin (CY), a sulfate ester, and its synthetic analogues. The study explored the impact of these substances on protein synthesis inhibition and cell glutathione levels in hepatocytes, providing insights into the role of sulfate groups in toxicity (Runnegar et al., 2002).

Synthesis and Antiviral Activity

  • A study on the synthesis of curdlan sulfates, including research into their inhibitory effects against AIDS viruses HIV-1 and HIV-2, is notable. This research provided valuable insights into potential anti-AIDS compounds with different blocking mechanisms (Yoshida et al., 1995).

Preclinical Pharmacology

  • Another important application area is the development of novel inhibitors, like DI-87, in preclinical pharmacology. This particular study focused on deoxycytidine kinase inhibitors in anticancer therapy, highlighting the potential for DDS analogues in drug development (Poddar et al., 2019).

properties

IUPAC Name

diaminomethylideneurea;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C2H6N4O.H2O4S/c2*3-1(4)6-2(5)7;1-5(2,3)4/h2*(H6,3,4,5,6,7);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IATXFPUBPMZBPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=NC(=O)N)(N)N.C(=NC(=O)N)(N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H14N8O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

141-83-3 (Parent)
Record name Dicyanodiamidine sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591015
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DSSTOX Substance ID

DTXSID60883452
Record name Urea, N-(aminoiminomethyl)-, sulfate (2:1)
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Molecular Weight

302.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White needles; [Alfa Aesar MSDS]
Record name Dicyanodiamidine sulfate
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Product Name

Dicyanodiamidine sulfate

CAS RN

591-01-5
Record name Dicyanodiamidine sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591015
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Urea, N-(aminoiminomethyl)-, sulfate (2:1)
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Record name Urea, N-(aminoiminomethyl)-, sulfate (2:1)
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Record name Bis(amidinourea) sulphate
Source European Chemicals Agency (ECHA)
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Record name DICYANODIAMIDINE SULFATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
JUNI ISHIDSU - The Japanese Journal of Genetics, 1975 - jstage.jst.go.jp
MATERIALS AND METHODS Bacterial strains. A wild strain LT2 of S, typhimurium was originated from the stock of Dr. M. Demerec. SJ1001 (ars-1) has been described by Ishidsu (1963…
Number of citations: 1 www.jstage.jst.go.jp
M Wainwright - Advances in agronomy, 1984 - Elsevier
Publisher Summary This chapter discusses oxidation of sulfur (S) in soils. Soils throughout the world are increasingly recognized as being S deficient, and deficiencies in the element …
Number of citations: 249 www.sciencedirect.com
K Miyamichi, K Kageno, R Yosomiya - Sen'i Gakkaishi, 1986 - jstage.jst.go.jp
Rayon fabrics, untreated or treated with sulfur-containing acids, nitrogen-containing bases and their salts or mixtures, were pyrolysed at 300 C in air, and the yields and the tensile …
Number of citations: 3 www.jstage.jst.go.jp
AJ Frank - 1954 - osti.gov
… Fidler has reported (33) that metavanadate may be precipitated quantitatively in neutral or slightly acid solution by dicyanodiamidine sulfate to give C2M4H OoHVO . The precipitate …
Number of citations: 0 www.osti.gov
LAV Almeida, JFS Oliveira, FAL de Faria - Anais, 1974
Number of citations: 0
LAV Almeida, JF Oliveira, PAL de Faria - Anais, 1974
Number of citations: 0
宮道一夫, 影野賢二, 四十宮龍徳 - 繊維学会誌, 1986 - jlc.jst.go.jp
Rayon fabrics, untreated or treated with sulfur-containing acids, nitrogen-containing bases and their salts or mixtures, were pyrolysed at 300C in air, and the yields and the tensile …
Number of citations: 5 jlc.jst.go.jp

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